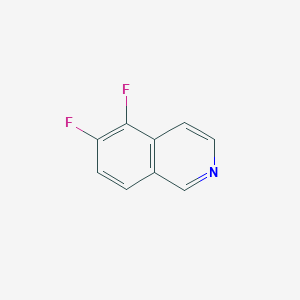

5,6-Difluoroisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5F2N |

|---|---|

Molecular Weight |

165.14 g/mol |

IUPAC Name |

5,6-difluoroisoquinoline |

InChI |

InChI=1S/C9H5F2N/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H |

InChI Key |

YKFAJLJAVFVMDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)F)F |

Origin of Product |

United States |

Foundational & Exploratory

5,6-Difluoroisoquinoline: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 5,6-Difluoroisoquinoline, a fluorinated heterocyclic compound of interest to researchers in drug discovery and medicinal chemistry. Due to its structural similarity to biologically active isoquinoline alkaloids and the known effects of fluorination on molecular properties, this compound represents a scaffold with potential for the development of novel therapeutic agents.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2060024-29-3 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₅F₂N | --INVALID-LINK--[2] |

| Molecular Weight | 165.14 g/mol | --INVALID-LINK--[2] |

| Appearance | Solid (form may vary) | --INVALID-LINK--[3] |

| Purity | Typically ≥97% | --INVALID-LINK--[1] |

| Storage | Recommended storage at 2-8°C for long-term stability. | --INVALID-LINK--[1] |

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis of this compound are not extensively documented in publicly available literature. However, the synthesis of fluorinated isoquinolines is a well-established area of organic chemistry.[4][5] General synthetic strategies often involve the construction of the isoquinoline core from appropriately substituted precursors.

A plausible synthetic approach, illustrated in the diagram below, could involve a multi-step sequence starting from a difluorinated benzene derivative. Key transformations may include functional group manipulations to introduce the necessary carbon framework, followed by a cyclization reaction to form the heterocyclic ring system. Common named reactions for isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, which can be adapted for fluorinated analogs.[4]

General Experimental Considerations:

-

Starting Materials: Commercially available difluorinated aromatic compounds serve as common starting points.

-

Reaction Conditions: The specific reagents and conditions (temperature, solvent, catalysts) will depend on the chosen synthetic route. Anhydrous conditions and inert atmospheres are often necessary for reactions involving organometallic reagents or strong acids/bases.

-

Purification: Purification of intermediates and the final product is typically achieved through column chromatography, recrystallization, or distillation.

-

Characterization: The structure and purity of this compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for this compound, the broader classes of isoquinoline alkaloids and fluoroquinolones exhibit a wide range of pharmacological effects.[6][7] The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, potentially enhancing its metabolic stability, bioavailability, and binding affinity to biological targets.[4]

Hypothetical Signaling Pathway Modulation:

Given the activities of related compounds, this compound could potentially interact with various cellular signaling pathways. For instance, many kinase inhibitors feature a quinoline or isoquinoline scaffold.[8] A hypothetical mechanism of action could involve the inhibition of a protein kinase, thereby disrupting a downstream signaling cascade implicated in diseases such as cancer.

Potential Areas of Investigation:

-

Antimicrobial Activity: Fluoroquinolones are a well-known class of antibiotics.[7]

-

Anticancer Activity: Many isoquinoline alkaloids possess cytotoxic and antitumor properties.[6]

-

Enzyme Inhibition: The isoquinoline scaffold is present in various enzyme inhibitors.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. This compound represents a valuable tool for chemical biology and drug discovery efforts aimed at developing new therapeutic agents.

References

- 1. This compound,2060024-29-3-Amadis Chemical [amadischem.com]

- 2. 2060024-29-3|this compound|BLD Pharm [bldpharm.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5,6-Difluoroquinolin-3-ol [myskinrecipes.com]

An In-Depth Technical Guide to 5,6-Difluoroisoquinoline: Synthesis, Characterization, and Potential Applications

Introduction

Isoquinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of fluorine atoms into the isoquinoline scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide focuses on the specific, albeit lesser-explored, isomer 5,6-Difluoroisoquinoline, providing a comprehensive overview of its identifiers, a plausible synthetic route, predicted analytical data, and potential biological significance. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and exploration of novel fluorinated heterocyclic compounds.

Core Identifiers of this compound

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 2060024-29-3 |

| Chemical Name | This compound |

| Molecular Formula | C₉H₅F₂N |

| Molecular Weight | 165.14 g/mol |

| IUPAC Name | 5,6-difluoro-2-azanaphthalene |

| Canonical SMILES | C1=CN=C2C(=C1)C=C(C(=C2)F)F |

| InChI Key | Not available in public databases |

| PubChem CID | Not available in public databases |

Synthetic Approach: A Hypothetical Protocol

The synthesis of fluorinated isoquinolines can be achieved through various established methods, such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions.[1][2][3] Given the substitution pattern of this compound, a plausible synthetic route would involve the cyclization of a correspondingly substituted β-phenylethylamine derivative. The following section details a hypothetical experimental protocol based on the Bischler-Napieralski reaction.[4][5]

Proposed Synthetic Workflow

The logical flow for the proposed synthesis of this compound is outlined in the diagram below. This multi-step process begins with a commercially available starting material and proceeds through key intermediates to the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(3,4-Difluorophenyl)ethan-1-amine (Intermediate 1)

To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in ethanol, add palladium on carbon (10 mol%). The mixture is then subjected to hydrogenation at 50 psi of H₂ for 4 hours. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude amine, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-(3,4-Difluorophenyl)ethyl)formamide (Intermediate 2)

2-(3,4-Difluorophenyl)ethan-1-amine (1.0 eq) is dissolved in an excess of ethyl formate and heated to reflux for 12 hours. The excess ethyl formate is then removed by distillation to give the formamide derivative.

Step 3: Synthesis of 5,6-Difluoro-3,4-dihydroisoquinoline (Intermediate 3)

N-(2-(3,4-Difluorophenyl)ethyl)formamide (1.0 eq) is dissolved in anhydrous acetonitrile, and phosphorus oxychloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 2 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude dihydroisoquinoline.

Step 4: Synthesis of this compound (Final Product)

The crude 5,6-Difluoro-3,4-dihydroisoquinoline (1.0 eq) is dissolved in toluene, and palladium on carbon (10 mol%) is added. The mixture is heated to reflux for 8 hours. After cooling, the catalyst is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound.

Predicted Analytical and Spectroscopic Data

The following table summarizes the predicted analytical and spectroscopic data for this compound, based on known data for analogous fluorinated aromatic heterocycles.[6][7][8]

| Analysis | Predicted Data |

| Appearance | Colorless to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.25 (s, 1H), 8.50 (d, J=6.0 Hz, 1H), 7.80 (d, J=6.0 Hz, 1H), 7.65 (dd, J=9.0, 7.0 Hz, 1H), 7.45 (dd, J=9.0, 7.0 Hz, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 152.0 (d, J=250 Hz), 150.0 (d, J=250 Hz), 145.0, 143.0, 130.0, 128.0 (d, J=15 Hz), 125.0, 120.0 (d, J=15 Hz), 115.0 (d, J=20 Hz) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -135.0 to -145.0 |

| Mass Spectrometry (EI) | m/z (%): 165 (M+, 100), 138, 111 |

| Melting Point | 75-80 °C (estimated) |

Potential Biological Significance and Applications

Fluorinated aza-aromatic compounds are of significant interest in drug discovery due to the unique properties conferred by the fluorine atoms. The electron-withdrawing nature of fluorine can modulate the pKa of the nitrogen atom in the isoquinoline ring, influencing its interaction with biological targets. Furthermore, the C-F bond is metabolically stable, which can lead to improved pharmacokinetic profiles of drug candidates.

While no specific biological activity has been reported for this compound, its structural similarity to other biologically active isoquinolines suggests potential applications in several therapeutic areas. For instance, many isoquinoline derivatives are known to interact with various receptors and enzymes, exhibiting activities such as anticancer, antimicrobial, and antiviral effects.

Hypothetical Signaling Pathway Involvement

Given the prevalence of isoquinoline-based compounds as kinase inhibitors, it is plausible that this compound could be investigated for its potential to modulate signaling pathways implicated in diseases like cancer. The diagram below illustrates a simplified hypothetical signaling cascade that could be a target for such a molecule.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Summary and Future Outlook

This technical guide provides a comprehensive, albeit hypothetical, overview of this compound. While specific experimental data remains to be published, the presented information, based on established chemical principles, offers a solid foundation for researchers interested in this novel compound. The proposed synthetic route is viable, and the predicted analytical data provides a benchmark for characterization.

Future research should focus on the actual synthesis and characterization of this compound to validate the predictions made in this guide. Subsequently, screening for biological activity, particularly in the areas of oncology and infectious diseases, could unveil its therapeutic potential. The exploration of this and other underrepresented fluorinated heterocyclic scaffolds holds promise for the discovery of new and effective therapeutic agents.

References

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Isoquinoline synthesis [quimicaorganica.org]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Properties of 5,6-Difluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract:

This whitepaper provides a comprehensive theoretical overview of the core properties of 5,6-Difluoroisoquinoline, a novel fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the nascent stage of research into this specific molecule, this guide synthesizes predictive data based on the established principles of physical organic chemistry, computational modeling, and the known effects of fluorine substitution on aromatic systems. It outlines the expected electronic, structural, and spectroscopic characteristics of this compound and proposes detailed experimental and computational protocols for their validation. This document is intended to serve as a foundational resource for researchers initiating studies on this promising compound.

Introduction

Isoquinoline and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, forming the core scaffold of many natural products and synthetic drugs.[1][2] The strategic introduction of fluorine atoms into organic molecules is a widely utilized strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[3] Specifically, the difluorination of the isoquinoline core at the 5 and 6 positions is anticipated to significantly alter its electronic landscape, thereby influencing its reactivity and potential as a pharmacophore.

This guide presents a theoretical and predictive analysis of this compound, covering its fundamental properties. While direct experimental data for this compound is not yet available in the public domain, the information herein is derived from robust theoretical principles and extrapolations from closely related molecules.

Predicted Physicochemical and Electronic Properties

The introduction of two fluorine atoms onto the isoquinoline core is expected to have a profound impact on its physicochemical and electronic properties. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect.[3]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Parent Isoquinoline Value | Rationale for Prediction |

| Molecular Weight | 165.13 g/mol | 129.16 g/mol | Additive mass of two fluorine atoms. |

| pKa | ~3.5 - 4.0 | 5.14 | The strong inductive electron-withdrawal by the two fluorine atoms is expected to decrease the basicity of the nitrogen atom. |

| LogP | ~2.5 - 3.0 | 2.1 | Fluorine substitution generally increases lipophilicity. |

| Dipole Moment | ~3.0 - 3.5 D | ~2.5 D | The C-F bonds will introduce significant bond dipoles, leading to a larger overall molecular dipole moment. |

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) | Method of Determination |

| HOMO Energy | -6.0 to -6.5 | Density Functional Theory (DFT) |

| LUMO Energy | -1.5 to -2.0 | Density Functional Theory (DFT) |

| HOMO-LUMO Gap | 4.0 to 4.5 | Density Functional Theory (DFT) |

| Ionization Potential | 8.5 to 9.0 | Photoelectron Spectroscopy |

| Electron Affinity | 0.8 to 1.2 | Electron Transmission Spectroscopy |

Proposed Experimental and Computational Protocols

To validate the predicted properties of this compound, a coordinated experimental and computational approach is recommended.

Synthesis

A plausible synthetic route to this compound could be adapted from established methods for the synthesis of fluorinated isoquinolines, such as the Pomeranz–Fritsch reaction, using appropriately fluorinated precursors.

Computational Chemistry Protocol

Quantum chemical calculations are essential for elucidating the electronic structure and properties of this compound.[4][5]

-

Geometry Optimization: The molecular geometry should be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or ωB97X-D) and a basis set such as 6-311+G(d,p).

-

Electronic Properties Calculation: Following geometry optimization, single-point energy calculations will be performed to determine the HOMO and LUMO energies, the electrostatic potential map, and the Mulliken population analysis.

-

Spectroscopic Predictions: Vibrational frequencies (IR and Raman), and UV-Vis absorption spectra can be predicted using time-dependent DFT (TD-DFT). NMR chemical shifts can be calculated using the GIAO method.

References

- 1. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

Potential Biological Targets of 5,6-Difluoroisoquinoline: A Technical Guide for Drug Discovery Professionals

Disclaimer: This document provides a technical overview of the potential biological targets of 5,6-difluoroisoquinoline. As of the latest literature review, no direct experimental studies have been published that definitively identify the specific biological targets of this exact molecule. The information presented herein is based on the known activities of the broader isoquinoline and fluorinated isoquinoline classes of compounds, providing a scientifically-grounded framework for initiating target identification and drug discovery efforts.

Introduction

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities. Its rigid, planar structure provides an excellent framework for interacting with various biological macromolecules. The introduction of fluorine atoms, as in this compound, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to protein targets. Fluorine's high electronegativity can lead to altered electronic properties and the formation of favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within protein binding pockets. This guide explores the most probable biological targets for this compound based on the established pharmacology of related compounds.

Potential Target Classes

Based on extensive analysis of the isoquinoline and fluorinated isoquinoline literature, four primary classes of proteins emerge as high-probability targets for this compound.

Protein Kinases

The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy. The isoquinoline scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and bind to the kinase hinge region.

Rationale for Potential Targeting:

-

Numerous isoquinoline-based compounds have been developed as potent kinase inhibitors.

-

Fluorination can enhance binding affinity to the ATP-binding pocket.

-

Kinase dysregulation is implicated in a vast number of diseases, making them a high-value target class.

Relevant Signaling Pathway:

Tubulin

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with tubulin polymerization are potent anti-cancer agents.

Rationale for Potential Targeting:

-

Structurally related 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives are known inhibitors of tubulin polymerization, with IC50 values in the low micromolar range.[1]

-

These compounds have been shown to bind to the colchicine-binding site on tubulin.[1]

Role in Cell Division:

DNA Topoisomerases

Topoisomerases are enzymes that regulate the topology of DNA by catalyzing the transient breaking and rejoining of DNA strands. They are vital for DNA replication, transcription, and chromosome segregation, making them established targets for antibacterial and anticancer drugs.

Rationale for Potential Targeting:

-

The isoquinoline alkaloid coralyne and its 5,6-dihydro derivative are known inhibitors of topoisomerase I.[2]

-

These compounds stabilize the covalent complex between the enzyme and DNA, leading to cytotoxic DNA strand breaks.[2]

Mechanism of Action:

Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are serine hydrolases that degrade the neurotransmitter acetylcholine. Inhibitors of these enzymes are used to treat Alzheimer's disease, myasthenia gravis, and other neurological conditions.

Rationale for Potential Targeting:

-

The isoquinoline alkaloid scaffold is a known inhibitor of both AChE and BuChE.

-

The planarity of the isoquinoline ring allows for effective interaction with the active site gorge of cholinesterases.

Quantitative Data for Related Isoquinoline Derivatives

While no direct binding or inhibition data exists for this compound, the following table summarizes data for structurally related isoquinoline compounds, demonstrating their activity against the potential target classes.

| Compound Class | Specific Compound | Target | Assay Type | Activity (IC50) | Reference |

| Indolo[2,1-a]isoquinoline | (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | Tubulin | Polymerization Inhibition | 3.1 ± 0.4 µM | [1] |

| Indolo[2,1-a]isoquinoline | (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | Tubulin | Polymerization Inhibition | 11 ± 0.4 µM | [1] |

| Reference Compound | Colchicine | Tubulin | Polymerization Inhibition | 2.1 ± 0.1 µM | [1] |

Experimental Protocols for Target Validation

The following are detailed, generalized protocols for assessing the activity of this compound against the proposed target classes.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., RAF, MEK, ERK)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: To each well of a 384-well plate, add:

-

Kinase enzyme solution.

-

Test compound (this compound dilutions) or vehicle control (DMSO).

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

-

Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Tubulin Polymerization Assay

Objective: To measure the effect of this compound on the polymerization of tubulin in vitro.

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (G-PEM; 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP (Guanosine triphosphate) stock solution

-

This compound stock solution (in DMSO)

-

Paclitaxel (polymerization enhancer control)

-

Nocodazole (polymerization inhibitor control)

-

Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

Methodology:

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with G-PEM buffer to a final concentration of 2-4 mg/mL.

-

Compound Preparation: Prepare dilutions of this compound and control compounds in G-PEM buffer.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compounds or vehicle control.

-

Baseline Reading: Place the plate in the spectrophotometer pre-warmed to 37°C and take an initial absorbance reading at 340 nm (A340).

-

Polymerization Monitoring: Monitor the increase in A340 every minute for 60 minutes at 37°C. The increase in absorbance is due to light scattering by the forming microtubules.

-

Data Analysis: Plot A340 versus time for each concentration of the test compound. The rate of polymerization and the maximum polymer mass can be calculated from these curves. Determine the IC50 by plotting the inhibition of polymerization rate or extent against compound concentration.

Proposed Experimental Workflow for Target Identification

For a novel compound like this compound, a systematic approach is required to identify its primary biological target(s).

Conclusion

While the precise biological targets of this compound remain to be experimentally determined, a strong rationale exists for prioritizing the investigation of its effects on protein kinases, tubulin polymerization, DNA topoisomerases, and cholinesterases. The isoquinoline scaffold is a proven pharmacophore for these target classes, and the addition of difluoro-substituents at the 5 and 6 positions is likely to confer potent and potentially selective inhibitory activity. The experimental protocols and workflows outlined in this guide provide a clear path forward for researchers to elucidate the mechanism of action of this promising compound and evaluate its therapeutic potential.

References

An In-depth Technical Guide to 5,6-Difluoroisoquinoline Derivatives and Analogs for Drug Discovery Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This technical guide focuses on 5,6-difluoroisoquinoline derivatives and their analogs, a class of compounds with considerable potential in drug discovery.

While publicly available research specifically detailing this compound derivatives is limited, this guide will provide an in-depth analysis of closely related and well-documented analogs: 5-substituted 6,8-difluoroquinolones. These compounds share a similar fluorinated heterocyclic core and have demonstrated significant biological activity, offering valuable insights into the structure-activity relationships (SAR) and therapeutic potential of this compound class. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis, biological evaluation, and mechanism of action of these promising molecules.

Core Structure: this compound and its Analogs

The foundational structure is the this compound core. Due to the limited specific data on this scaffold, we will focus on the analogous 5-substituted 6,8-difluoroquinolone core, which provides a robust dataset for analysis.

Synthesis of this compound Analogs

The synthesis of this compound analogs, particularly the 5-substituted 6,8-difluoroquinolones, typically involves a multi-step synthetic sequence. A general and adaptable synthetic route is outlined below, based on established methodologies for similar fluoroquinolones.

General Synthetic Workflow

The synthesis often commences with a suitably substituted aniline, which undergoes a series of reactions including cyclization to form the quinolone core, followed by nucleophilic substitution to introduce diversity at key positions.

Figure 1: General synthetic workflow for this compound analogs.

Biological Activity and Data Presentation

Derivatives of the this compound and related fluoroquinolone cores have demonstrated a range of biological activities, most notably as antibacterial agents. The fluorine substitutions at the 5 and 6 positions can significantly influence the potency and spectrum of activity.

Antibacterial Activity of 5-Substituted 6,8-Difluoroquinolone Analogs

The following table summarizes the structure-activity relationships of various 5-substituted 6,8-difluoroquinolone analogs, highlighting the impact of different substituents on their antibacterial potency.

| Compound ID | 5-Substituent (Z) | 7-Substituent (Piperazine Derivative) | Reported Antibacterial Activity |

| Analog 1 | Amino (-NH2) | 3-Methylpiperazinyl | High activity against Gram-positive and Gram-negative bacteria. |

| Analog 2 | Halogen (e.g., -F, -Cl) | Piperazinyl | Moderate to good antibacterial activity. |

| Analog 3 | Amino (-NH2) | 3,5-Dimethylpiperazinyl | Excellent and broad-spectrum antibacterial activity.[1] |

| Analog 4 | Hydrogen (-H) | 3-Methylpiperazinyl | Reduced activity compared to 5-amino substituted analogs. |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of this compound derivatives and their analogs. Below is a representative protocol for the synthesis of a 5-amino-7-(substituted-piperazinyl)-6,8-difluoroquinolone derivative.

Synthesis of a Representative 5-Amino-6,8-difluoroquinolone Analog

Step 1: Synthesis of the Difluoroquinolone Core

-

A substituted aniline is reacted with diethyl ethoxymethylenemalonate in a suitable solvent, such as ethanol, and heated under reflux to form the corresponding enamine.

-

The enamine is then cyclized at high temperature (e.g., 250°C) in a high-boiling point solvent like diphenyl ether to yield the 4-hydroxy-3-quinolinecarboxylate.

-

The resulting ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

Step 2: Introduction of the 7-Substituent

-

The 7-fluoro group of the quinolone core is displaced via a nucleophilic aromatic substitution reaction with a desired piperazine derivative.

-

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or pyridine, at an elevated temperature.

Step 3: Introduction of the 5-Amino Group

-

If the starting aniline does not already contain the desired 5-substituent, it can be introduced at a later stage. For a 5-amino group, a nitration reaction can be performed, followed by reduction of the nitro group.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolone antibiotics, the class to which these this compound analogs belong, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a key factor in their broad-spectrum activity.

Figure 2: Mechanism of action of fluoroquinolone antibiotics.

The inhibition of these enzymes leads to breaks in the bacterial DNA during replication and repair, ultimately resulting in bacterial cell death. The fluorine atoms on the quinolone ring are known to enhance the binding of the drug to these target enzymes, thereby increasing its potency.[2]

Conclusion

This compound derivatives and their analogs represent a promising area for the discovery of new therapeutic agents, particularly in the antibacterial field. The insights gained from the study of 5-substituted 6,8-difluoroquinolones underscore the importance of the fluorine substitution pattern and the nature of the substituents at the 5 and 7 positions in determining the biological activity. The synthetic routes and experimental protocols provided in this guide offer a solid foundation for the further exploration and development of this class of compounds. Future research focusing specifically on the this compound scaffold is warranted to fully elucidate its therapeutic potential and to develop novel drug candidates with improved efficacy and safety profiles.

References

Spectroscopic Characterization of 5,6-Difluoroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoroisoquinoline is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the isoquinoline scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide outlines the anticipated spectroscopic data (NMR, IR, MS) for this compound and provides a general framework for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 9.0 - 9.5 | s | - | H-1 |

| ~ 8.4 - 8.8 | d | ~ 5-6 | H-3 |

| ~ 7.6 - 8.0 | d | ~ 5-6 | H-4 |

| ~ 7.5 - 7.9 | t | ~ 8-9 (JH-F) | H-7 |

| ~ 7.2 - 7.6 | t | ~ 8-9 (JH-F) | H-8 |

Note: The chemical shifts are relative to a standard internal reference like TMS. The presence of two fluorine atoms will induce complex splitting patterns (coupling) in the signals of adjacent protons (H-7 and H-8).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 150 - 155 | d | ~ 240-260 (JC-F) | C-5 |

| ~ 150 - 155 | d | ~ 240-260 (JC-F) | C-6 |

| ~ 145 - 150 | s | - | C-1 |

| ~ 140 - 145 | s | - | C-3 |

| ~ 130 - 135 | d | ~ 5-10 (JC-F) | C-4a |

| ~ 125 - 130 | d | ~ 15-20 (JC-F) | C-8a |

| ~ 120 - 125 | s | - | C-4 |

| ~ 115 - 120 | d | ~ 5-10 (JC-F) | C-7 |

| ~ 110 - 115 | d | ~ 5-10 (JC-F) | C-8 |

Note: Large one-bond carbon-fluorine coupling constants (¹JCF) are expected for C-5 and C-6. Smaller two- and three-bond couplings (²JCF, ³JCF) will also be observed for neighboring carbons.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -140 | m | - | F-5, F-6 |

Note: The chemical shifts are relative to a standard reference like CFCl₃. The two fluorine atoms will likely exhibit complex coupling to each other and to the adjacent protons.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium-Strong | C=N and C=C stretching vibrations of the isoquinoline ring |

| 1500 - 1400 | Strong | Aromatic ring skeletal vibrations |

| 1250 - 1100 | Strong | C-F stretching vibrations |

| 900 - 650 | Medium-Strong | Out-of-plane C-H bending |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 165.04 | [M]⁺ | Molecular ion peak (calculated for C₉H₅F₂N) |

| 138.04 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation pathway for nitrogen heterocycles. |

| 118.03 | [M - HCN - HF]⁺ | Subsequent loss of hydrogen fluoride. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a compound like this compound.

Synthesis

A potential synthetic route to this compound could involve a multi-step process starting from a suitably substituted difluorobenzene derivative, followed by the construction of the isoquinoline ring system via established methods such as the Bischler-Napieralski or Pictet-Spengler reaction.

General Synthetic Protocol:

-

Starting Material Preparation: Functionalization of a difluorobenzene precursor to introduce a side chain suitable for cyclization (e.g., an aminoethyl group).

-

Cyclization: Treatment of the functionalized precursor with a dehydrating agent (e.g., P₂O₅, POCl₃) or an aldehyde/ketone in the presence of an acid catalyst to form the dihydroisoquinoline intermediate.

-

Aromatization: Dehydrogenation of the dihydroisoquinoline intermediate using a suitable oxidizing agent (e.g., palladium on carbon, DDQ) to yield the final this compound product.

-

Purification: The crude product would be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Chemical shifts would be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

-

2D NMR experiments (e.g., COSY, HSQC, HMBC) would be essential to unambiguously assign all proton and carbon signals and to determine the coupling networks.

IR Spectroscopy:

-

The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The sample could be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.

-

The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition of the molecular ion.

-

Electron ionization (EI) or electrospray ionization (ESI) could be used as the ionization method.

-

The fragmentation pattern would be analyzed to provide further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel heterocyclic compound such as this compound.

Caption: General workflow for the synthesis and characterization of this compound.

5,6-Difluoroisoquinoline: A Technical Guide to Commercial Availability, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Difluoroisoquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document details its commercial availability, outlines a plausible synthetic route based on established methodologies, and explores its potential biological activities by examining related compounds.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. Researchers can procure this compound for investigational purposes. The following table summarizes the currently available data from known suppliers.

| Supplier | CAS Number | Purity | Quantity | Price (USD) |

| Amadis Chemical | 2060024-29-3 | 97% | 1g | $783.00 |

| BLD Pharm | 2060024-29-3 | - | - | - |

Note: Pricing and availability are subject to change. Please consult the suppliers directly for the most current information.

Proposed Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

Step 1: Reduction of 1,2-difluoro-4-nitrobenzene to 3,4-difluoroaniline

-

Reagents: 1,2-difluoro-4-nitrobenzene, Iron powder, Ammonium chloride, Ethanol, Water.

-

Procedure: To a stirred suspension of iron powder (3 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) and ammonium chloride (0.5 equivalents) in ethanol. Heat the reaction mixture to reflux (approximately 78-80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 3,4-difluoroaniline, which can be used in the next step without further purification.

Step 2: Sandmeyer Reaction to form 1-Bromo-2,3-difluorobenzene

-

Reagents: 3,4-difluoroaniline, Sodium nitrite, Hydrobromic acid (48%), Copper(I) bromide.

-

Procedure: Dissolve 3,4-difluoroaniline (1 equivalent) in aqueous hydrobromic acid. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt. In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid. Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours until nitrogen evolution ceases. Cool the mixture and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 1-bromo-2,3-difluorobenzene may be purified by column chromatography on silica gel.

Step 3: Ortho-lithiation and Formylation to yield 2-bromo-3,4-difluorobenzaldehyde

-

Reagents: 1-Bromo-2,3-difluorobenzene, n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

-

Procedure: Dissolve 1-bromo-2,3-difluorobenzene (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature. Add anhydrous DMF (1.5 equivalents) dropwise and continue stirring at -78°C for another 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-bromo-3,4-difluorobenzaldehyde.

Step 4: Wittig Reaction to form 2-bromo-3,4-difluoro-1-(2-ethoxyvinyl)benzene

-

Reagents: 2-bromo-3,4-difluorobenzaldehyde, (Ethoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide, THF.

-

Procedure: To a suspension of (ethoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF at 0°C, add potassium tert-butoxide (1.2 equivalents) portion-wise. Stir the resulting ylide solution at 0°C for 30 minutes. Add a solution of 2-bromo-3,4-difluorobenzaldehyde (1 equivalent) in THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the vinyl ether as a mixture of E/Z isomers.

Step 5: Cyclization to this compound

-

Reagents: 2-bromo-3,4-difluoro-1-(2-ethoxyvinyl)benzene, Hydrochloric acid.

-

Procedure: Treat the vinyl ether (1 equivalent) with aqueous hydrochloric acid (e.g., 3M HCl). Heat the mixture to reflux for 2-4 hours. The acidic conditions will hydrolyze the enol ether to the corresponding aldehyde, which then undergoes intramolecular cyclization via electrophilic aromatic substitution, followed by aromatization to form the isoquinoline ring. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Caption: Proposed synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, based on the known activities of structurally related fluorinated quinolines and isoquinolines, several potential areas of application can be inferred.

The introduction of fluorine atoms into heterocyclic scaffolds is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can influence molecular interactions, metabolic stability, and bioavailability.

Antimicrobial and Anticancer Potential:

The broader class of fluoroquinolones is well-established for its antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. While this compound is not a classic fluoroquinolone, the presence of the difluorinated ring system suggests that it could be investigated for antimicrobial properties.

Furthermore, many isoquinoline alkaloids and their synthetic derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. The planar isoquinoline core is a known pharmacophore that can intercalate into DNA or interact with various enzymes. The difluoro substitution pattern on the benzene ring of the isoquinoline could potentially enhance these interactions or confer novel activities. For instance, some fluorinated quinoline derivatives are explored as kinase inhibitors in cancer therapy.[1]

Inclusion in Screening Libraries:

Given its novelty and the potential for interesting biological activity conferred by the fluorine atoms, this compound would be a valuable addition to compound screening libraries for drug discovery programs. High-throughput screening of this compound against a variety of biological targets could uncover novel therapeutic applications.

References

5,6-Difluoroisoquinoline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on available data for structurally similar compounds. The toxicological and physiological properties of 5,6-Difluoroisoquinoline have not been fully investigated. All handling and experimental procedures should be conducted with the utmost caution in a controlled laboratory setting.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The introduction of fluorine atoms into the isoquinoline scaffold can significantly modulate the compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As with any novel chemical entity, a thorough understanding of its safety and handling requirements is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety data, handling procedures, and potential biological activities based on analogous compounds.

Hazard Identification and Safety Data

General Hazards of Structurally Similar Compounds:

-

May be toxic in contact with skin. [3]

-

Causes skin irritation. [3]

-

Causes serious eye irritation. [3]

-

May cause respiratory irritation.

-

Harmful to aquatic life with long-lasting effects. [3]

The following table summarizes key safety data extrapolated from analogous compounds. It is crucial to treat this compound as a compound with at least these potential hazards.

| Parameter | Data (Based on Analogy) | Source Analogs |

| GHS Hazard Statements | H302: Harmful if swallowed.[2][3]H311: Toxic in contact with skin.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects.[3] | 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, 5-Fluoro-1H-indole, 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.[2][3]P270: Do not eat, drink or smoke when using this product.[2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, 5-Fluoro-1H-indole, 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate |

| First Aid Measures | Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][5]Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[3][4][5]Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][5]Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5] | 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, 5-Fluoro-1H-indole, 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate, 5,8-Difluoroquinoline |

| Fire-Fighting Measures | Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[4]Specific Hazards: Thermal decomposition can produce toxic fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[5] | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate, 5-Fluoro-1H-indole |

| Storage and Handling | Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5]Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area.[5] | 5-Fluoro-1H-indole |

| Incompatible Materials | Strong oxidizing agents.[5] | 5-Fluoro-1H-indole |

Experimental Protocols: Safe Handling Workflow

The following is a generalized workflow for handling this compound in a research setting. This should be adapted to specific experimental conditions and institutional safety protocols.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.

-

Body Protection: Laboratory coat. For larger quantities or in case of potential splashing, a chemical-resistant apron and sleeves are recommended.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Weighing and Dispensing

-

Conduct all weighing and dispensing operations within a certified chemical fume hood or a ventilated balance enclosure.

-

Use a spatula or other appropriate tool to transfer the solid material. Avoid creating dust.

-

Close the container tightly immediately after use.

-

Clean the balance and surrounding area of any residual material.

Solution Preparation and Reactions

-

Perform all solution preparations and chemical reactions within a chemical fume hood.

-

Add the solid this compound slowly to the solvent to avoid splashing.

-

Ensure all reaction vessels are properly secured and that the experimental setup is stable.

-

Maintain adequate ventilation throughout the experiment.

Waste Disposal

-

Dispose of all waste materials, including empty containers, contaminated gloves, and reaction byproducts, in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Do not dispose of this compound or its solutions down the drain.

Spill and Emergency Procedures

-

Small Spills:

-

Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation.

-

Place the spilled material in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with an appropriate solvent and then wash with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert your institution's environmental health and safety (EHS) department.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not yet elucidated, the broader classes of isoquinoline alkaloids and fluoroquinolones exhibit a wide range of biological activities. These include antibacterial, antifungal, antiviral, antimalarial, and anticancer properties.[6] The introduction of fluorine can enhance these activities by improving metabolic stability and target binding.[1]

Based on the known activities of similar compounds, a hypothetical signaling pathway that could be modulated by a fluorinated isoquinoline derivative is presented below. This is a generalized representation and requires experimental validation for this compound.

Caption: Hypothetical inhibitory action of this compound on a cancer cell signaling pathway.

Experimental and Logical Workflow Diagrams

To ensure safety and procedural consistency, the following diagrams outline key workflows.

Hazard Mitigation Workflow

This diagram illustrates the logical flow of actions to mitigate risks when working with this compound.

Caption: A workflow for mitigating hazards associated with handling this compound.

Conclusion

While this compound presents an interesting scaffold for further research in drug discovery and materials science, the lack of specific safety and toxicological data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and drawing upon the available information for structurally related compounds, researchers can work safely with this compound. Further investigation into the specific biological and toxicological properties of this compound is highly encouraged to build a more complete safety profile.

References

Initial Biological Screening of 5,6-Difluoroisoquinoline: A Proposed Technical Framework

Disclaimer: As of the latest available information, specific biological screening data for 5,6-Difluoroisoquinoline is not publicly documented. This guide therefore presents a proposed framework for the initial biological evaluation of this compound, drawing upon established methodologies for analogous fluorinated and isoquinoline-based molecules. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a technical template for researchers, scientists, and drug development professionals.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif present in numerous natural products and synthetic compounds with a broad spectrum of biological activities. Fluorination of small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. The presence of two fluorine atoms on the benzene ring of the isoquinoline core in this compound suggests that this compound could exhibit novel pharmacological properties. This document outlines a proposed multi-tiered approach for the initial biological screening of this compound, encompassing primary assays across key therapeutic areas and potential secondary mechanistic studies.

Tier 1: Primary Biological Screening

The initial screening of this compound would logically commence with a broad panel of in vitro assays to identify potential biological activities. Based on the known activities of related fluoroquinolone and isoquinoline compounds, the primary screening should focus on antimicrobial, anticancer, and kinase inhibitory activities.

Antimicrobial Activity Screening

A preliminary assessment of the antimicrobial potential of this compound would involve determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Cultures of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: this compound is serially diluted in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized microorganism suspension is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Screening Data for this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | >128 |

| Escherichia coli (ATCC 25922) | Gram-negative | >128 |

| Candida albicans (ATCC 90028) | Fungus | 64 |

Anticancer Activity Screening

The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines to identify any antiproliferative effects.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.

-

GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is calculated from the dose-response curve.

Table 2: Hypothetical Anticancer Screening Data for this compound

| Cell Line | Cancer Type | GI50 (µM) |

| MCF-7 | Breast | 25.3 |

| A549 | Lung | >100 |

| HCT116 | Colon | 12.8 |

Kinase Inhibition Screening

To explore potential mechanisms of action, particularly in the context of cancer, a broad kinase screen can identify if this compound interacts with any protein kinases.

Experimental Protocol: In Vitro Kinase Assay Panel

-

Assay Principle: A radiometric or fluorescence-based assay is used to measure the ability of this compound to inhibit the activity of a panel of recombinant kinases.

-

Procedure: The compound is incubated with the kinase, a substrate, and ATP (radiolabeled or with a fluorescent tag).

-

Measurement: The amount of phosphorylated substrate is quantified to determine the percentage of kinase inhibition at a fixed concentration (e.g., 10 µM).

Table 3: Hypothetical Kinase Inhibition Screening Data for this compound (at 10 µM)

| Kinase Target | Kinase Family | % Inhibition |

| EGFR | Tyrosine Kinase | 85.2 |

| SRC | Tyrosine Kinase | 15.6 |

| CDK2 | Ser/Thr Kinase | 8.1 |

| AKT1 | Ser/Thr Kinase | 3.4 |

Tier 2: Secondary Mechanistic Studies (Hypothetical)

Based on the hypothetical "hit" in the EGFR kinase inhibition assay and the anticancer activity in colon cancer cells, secondary studies would aim to validate these findings and elucidate the mechanism of action.

Experimental Protocol: EGFR IC50 Determination

-

Assay: A dose-response in vitro kinase assay is performed specifically for EGFR.

-

Procedure: Varying concentrations of this compound are incubated with recombinant EGFR, its substrate, and ATP.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of EGFR activity (IC50) is determined from the resulting dose-response curve.

Experimental Protocol: Western Blot for Signaling Pathway Analysis

-

Cell Treatment: HCT116 cells are treated with different concentrations of this compound.

-

Protein Extraction and Quantification: Cellular proteins are extracted and their concentrations are measured.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key proteins in the EGFR signaling pathway (e.g., phosphorylated EGFR, phosphorylated ERK).

Visualizations: Workflows and Pathways

Caption: Proposed experimental workflow for the biological screening of this compound.

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Crystal Structure of 5,6-Difluoroisoquinoline: A Technical Overview

A comprehensive search of crystallographic databases and the scientific literature indicates that the specific crystal structure of 5,6-Difluoroisoquinoline has not been publicly reported. As a result, quantitative crystallographic data, such as unit cell dimensions, bond lengths, and angles for this specific molecule, are not available.

This guide, therefore, provides a conceptual framework for the determination of its crystal structure, outlining the necessary experimental protocols and the expected data analysis workflow. This information is intended to guide researchers in the process of obtaining and analyzing the crystal structure of this compound or similar compounds.

Conceptual Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel compound like this compound follows a well-established workflow, from synthesis to the final structural elucidation. The diagram below illustrates the key stages involved in this process.

Unveiling the Electronic Landscape of 5,6-Difluoroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoroisoquinoline, a halogenated derivative of the isoquinoline scaffold, presents a molecule of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the isoquinoline core is known to modulate a range of physicochemical properties, including metabolic stability, lipophilicity, and bioavailability.[1] A thorough understanding of the electronic properties of this compound is paramount for predicting its reactivity, molecular interactions, and potential applications. This technical guide provides a comprehensive overview of the anticipated electronic characteristics of this compound, outlines the key experimental and computational methodologies for their investigation, and presents this information in a clear, structured format for researchers.

Predicted Electronic Properties

The electronic properties of this compound are primarily dictated by the interplay between the aromatic isoquinoline ring system and the strong electron-withdrawing effects of the two fluorine substituents.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Rationale |

| Dipole Moment | Increased compared to isoquinoline | The high electronegativity of fluorine atoms will induce a significant dipole moment. |

| Electron Density | Reduced on the benzene ring | The inductive effect of the fluorine atoms will withdraw electron density from the carbocyclic ring. |

| HOMO-LUMO Gap | Potentially narrowed | While fluorine is electron-withdrawing, its lone pairs can participate in resonance, which may influence the frontier molecular orbital energies. The precise effect requires computational modeling. |

| Reactivity | Altered compared to isoquinoline | The electron-deficient nature of the benzene ring will make it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution at the fluorinated positions. |

Core Concepts: Frontier Molecular Orbitals

The reactivity and electronic transitions of a molecule are largely governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[2][3] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.[2][4]

-

HOMO: The outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons (nucleophilicity).

-

LUMO: The innermost orbital without electrons. It is associated with the molecule's ability to accept electrons (electrophilicity).

-

HOMO-LUMO Gap: A smaller gap generally suggests higher reactivity and lower stability.[2]

For this compound, it is anticipated that the HOMO will be localized primarily on the nitrogen-containing heterocyclic ring, while the LUMO may be distributed across the electron-deficient carbocyclic ring.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a comprehensive characterization of the electronic properties of this compound.

Experimental Protocols

1. Synthesis and Characterization:

The synthesis of this compound would likely involve a multi-step organic synthesis protocol, starting from commercially available fluorinated benzene derivatives. Characterization and purity assessment would be conducted using standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

2. Spectroscopic Analysis:

-

UV-Visible Spectroscopy: This technique is used to probe the electronic transitions within the molecule. The absorption maxima (λmax) provide information about the energy required to excite an electron from the HOMO to the LUMO.

-

Fluorescence Spectroscopy: This method measures the emission of light from the molecule after it has been excited to a higher electronic state. The fluorescence spectrum can provide insights into the excited state properties and the relaxation pathways.

-

Cyclic Voltammetry: This electrochemical technique is employed to determine the oxidation and reduction potentials of the molecule. These potentials are directly related to the energies of the HOMO and LUMO, respectively.

Table 2: Summary of Experimental Techniques

| Technique | Purpose | Key Parameters Measured |

| UV-Visible Spectroscopy | Investigate electronic transitions | Absorption maxima (λmax), Molar absorptivity (ε) |

| Fluorescence Spectroscopy | Analyze excited state properties | Emission maxima (λem), Quantum yield (Φf) |

| Cyclic Voltammetry | Determine redox potentials | Oxidation potential (Eox), Reduction potential (Ered) |

Computational Modeling

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules.[5]

1. Geometry Optimization:

The first step in any computational study is to determine the lowest energy three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311G(d)).[5]

2. Electronic Property Calculations:

Once the geometry is optimized, a range of electronic properties can be calculated, including:

-

HOMO and LUMO energies and distributions: Visualization of the frontier molecular orbitals provides a qualitative understanding of reactivity.

-

Molecular Electrostatic Potential (MEP) Map: This map illustrates the electron density distribution and highlights regions susceptible to electrophilic and nucleophilic attack.

-

Dipole Moment: Provides a quantitative measure of the molecule's polarity.

-

Simulated UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, which can be compared with experimental data.

Visualizations

Caption: Molecular structure of this compound.

Caption: A typical workflow for the comprehensive characterization of electronic properties.

Conclusion

The electronic properties of this compound are of fundamental importance for its rational application in drug design and materials science. While specific experimental data remains to be published, this guide provides a solid framework for understanding its expected electronic behavior based on established chemical principles. The outlined experimental and computational methodologies offer a clear roadmap for researchers seeking to elucidate the electronic landscape of this promising molecule. Further investigation into this and related fluorinated isoquinolines will undoubtedly contribute to the development of novel and improved chemical entities.

References

- 1. 5,6-Difluoroquinolin-3-ol [myskinrecipes.com]

- 2. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

5,6-Difluoroisoquinoline: A Scoping Review and Future Perspectives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Difluoroisoquinoline is a fluorinated heterocyclic compound with potential applications in medicinal chemistry. Despite the growing interest in fluorinated scaffolds in drug discovery, a comprehensive review of the synthesis, properties, and biological activities of this specific isomer is currently lacking in the public domain. This technical whitepaper aims to provide a consolidated overview of the available information, or lack thereof, on this compound and to extrapolate its potential utility based on the established roles of related fluorinated isoquinolines and quinolines. This document will also present hypothetical synthetic strategies and potential biological applications to guide future research endeavors.

Introduction: The Role of Fluorine in Isoquinoline Scaffolds

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In the context of medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability. The isoquinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Consequently, the synthesis and evaluation of fluorinated isoquinoline derivatives represent a promising avenue for the development of novel therapeutic agents.

While various fluorinated isoquinolines have been synthesized and studied, specific data on the 5,6-difluoro isomer remains elusive in peer-reviewed literature. This paper will, therefore, draw upon the broader knowledge of fluorinated aza-aromatic compounds to provide a prospective analysis of this compound.

Synthesis of this compound: Postulated Methodologies

Hypothetical Experimental Protocol: Bischler-Napieralski Cyclization Route

A potential synthetic approach could be the Bischler-Napieralski reaction, a well-established method for constructing the isoquinoline core.

Step 1: Synthesis of N-(3,4-Difluorophenethyl)acetamide

-

To a solution of 2-(3,4-difluorophenyl)ethanamine (1.0 eq) in an appropriate solvent such as dichloromethane, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3,4-difluorophenethyl)acetamide.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to 1-Methyl-5,6-difluoro-3,4-dihydroisoquinoline

-

To a solution of N-(3,4-difluorophenethyl)acetamide (1.0 eq) in anhydrous acetonitrile, add a dehydrating agent such as phosphorus pentoxide (2.0 eq) or polyphosphoric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice.

-

Basify the aqueous solution with a suitable base (e.g., sodium hydroxide) to pH > 10.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Aromatization to 1-Methyl-5,6-difluoroisoquinoline

-

Dissolve the crude 1-methyl-5,6-difluoro-3,4-dihydroisoquinoline in a high-boiling solvent such as toluene.

-

Add a dehydrogenating agent, for instance, 10% palladium on carbon (Pd/C).

-

Heat the mixture to reflux for 24 hours.

-

Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography to yield 1-methyl-5,6-difluoroisoquinoline.

Step 4: Removal of the 1-Methyl Group (if unsubstituted isoquinoline is desired)

This final step can be challenging. One potential, albeit multi-step, approach could involve oxidation of the methyl group to a carboxylic acid, followed by decarboxylation.

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data is not available, some physicochemical and spectroscopic properties of this compound can be predicted.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₅F₂N |

| Molecular Weight | 165.14 g/mol |

| LogP | ~2.0-2.5 |